N-(4-chlorobenzyl)-N-{4-[(2-cycloheptylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-N-[4-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a cycloheptylidenehydrazinecarbonyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[4-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE typically involves multiple steps. One common approach is to start with the chlorination of a benzene derivative to introduce the chlorophenyl group. This is followed by the formation of the cycloheptylidenehydrazinecarbonyl group through a hydrazine reaction. Finally, the methanesulfonamide group is introduced via sulfonation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-N-[4-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-N-[4-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[4-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through inhibition or activation of these targets, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Chlorophenyl)(phenyl)methyl]formamide: This compound shares the chlorophenyl group but differs in the presence of a formamide group instead of the methanesulfonamide group.
N-(4-Chlorophenyl)formamide: Another similar compound with a simpler structure, lacking the cycloheptylidenehydrazinecarbonyl group.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-N-[4-(N’-CYCLOHEPTYLIDENEHYDRAZINECARBONYL)PHENYL]METHANESULFONAMIDE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The presence of the cycloheptylidenehydrazinecarbonyl group adds to its uniqueness compared to simpler analogs.
Properties
Molecular Formula |
C22H26ClN3O3S |
---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(cycloheptylideneamino)benzamide |
InChI |
InChI=1S/C22H26ClN3O3S/c1-30(28,29)26(16-17-8-12-19(23)13-9-17)21-14-10-18(11-15-21)22(27)25-24-20-6-4-2-3-5-7-20/h8-15H,2-7,16H2,1H3,(H,25,27) |
InChI Key |
HCAJAIMNZGQYKR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NN=C3CCCCCC3 |
Origin of Product |
United States |
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